molecular formula C9H9ClO3 B1596809 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde CAS No. 70842-33-0

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Cat. No. B1596809
CAS RN: 70842-33-0
M. Wt: 200.62 g/mol
InChI Key: HXWPHQVLVFUYLR-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.619 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a hydroxybenzaldehyde group .

Scientific Research Applications

Oxidation Studies

  • Scientific Field : Chemistry
  • Application Summary : 3-Ethoxy-4-Hydroxybenzaldehyde, a similar compound, has been studied for its oxidation properties . The oxidation of this compound by potassium permanganate under pseudo first order conditions in an acidic medium has been investigated .
  • Methods of Application : The oxidation state of Mn in KMnO4 is (VII). Therefore it can be represented as Mn (VII) which is a powerful oxidizing agent and usually reduced to Mn (II) . The reaction was found to be first order with respect to the oxidant, substrate, and H2SO4 .
  • Results : The product of the reaction was verified to be 3-Ethoxy-4-Hydroxybenzoic acid .

Synthesis of Dihydropyrimidine-2-thione

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Hydroxybenzaldehyde, another similar compound, can be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione .
  • Methods of Application : This synthesis uses Yb (OTf) 3 as a catalyst by Biginelli cyclocondensation reaction .
  • Results : The specific results of this reaction were not provided in the source .

Antioxidant and Flavoring Agent

  • Scientific Field : Food Science
  • Application Summary : 3-Ethoxy-4-hydroxybenzaldehyde plays an important role as an antioxidant and is also used as a flavoring agent .
  • Methods of Application : The specific methods of application were not provided in the source .
  • Results : The compound holds anti-angiogenic, anti-inflammatory, and antinociceptive properties .

properties

IUPAC Name

3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWPHQVLVFUYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366363
Record name 3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethoxy-4-hydroxybenzaldehyde

CAS RN

70842-33-0
Record name 3-chloro-5-ethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Noushini, E Alipour, S Emami, M Safavi… - DARU Journal of …, 2013 - Springer
Background and the purpose of the study There has been increscent interest in the field of cancer chemotherapy by discovery and development of novel agents with high efficacy, low …
Number of citations: 43 link.springer.com
W Lu, P Che, Y Zhang, H Li, S Zou, J Zhu… - The Journal of Steroid …, 2011 - Elsevier
Peroxisome proliferator-activated receptor-γ (PPARγ) is a nuclear transcription factor which is involved in many diseases, such as diabetes, inflammation, dyslipidemia, hypertension, …
Number of citations: 28 www.sciencedirect.com
A Kumar, YT Kamal, M Singh, H Singh, N Kaushik… - 2023 - preprints.org
… 2-chlorobenzoic acid has been recently synthesized by refluxing methyl 5-(3-methyl-4-oxothiazolidin-2ylideneamino)-2-chlorobenzoate with 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde …
Number of citations: 0 www.preprints.org

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